molecular formula C19H20O5 B224071 3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one

3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one

Cat. No.: B224071
M. Wt: 328.4 g/mol
InChI Key: AMDNSKKCLDFWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes two cyclohexene rings connected by a benzylidene bridge, each bearing hydroxyl groups

Preparation Methods

The synthesis of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing aromatic aldehydes with 1,3-cyclohexanediones under basic conditions. Various catalysts can be used to facilitate this reaction, including silica-diphenic acid, KF/Al2O3, SmCl3, L-lysine, CaCl2, HClO4-SiO2, zirconium oxychloride/sodium amide, I2, FeCl3.6H2O/TMSCl/[bmim][BF4], and cetyltrimethyl ammonium bromide . The reaction conditions are generally mild, and the yields are high, making this method efficient and eco-friendly.

Chemical Reactions Analysis

2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with target molecules, facilitating its binding and activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its lipoxygenase inhibition activity is due to its interaction with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

3-hydroxy-2-[(2-hydroxy-6-oxocyclohexen-1-yl)-(4-hydroxyphenyl)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H20O5/c20-12-9-7-11(8-10-12)17(18-13(21)3-1-4-14(18)22)19-15(23)5-2-6-16(19)24/h7-10,17,20-21,23H,1-6H2

InChI Key

AMDNSKKCLDFWSB-UHFFFAOYSA-N

SMILES

C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O

Canonical SMILES

C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O

Origin of Product

United States

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